Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate
Description
Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is a benzoic acid ester derivative featuring a methyl ester group at the 1-position, an ethenyl (vinyl) substituent at the 3-position, and an isopropoxy group at the 2-position of the aromatic ring. Benzoate esters are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable substituents and reactivity .
The ethenyl group may confer reactivity toward polymerization or electrophilic additions, while the isopropoxy substituent likely enhances lipophilicity, influencing solubility and membrane permeability. Such structural features are critical in drug design and catalytic applications .
Properties
CAS No. |
918870-66-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-ethenyl-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-5-10-7-6-8-11(13(14)15-4)12(10)16-9(2)3/h5-9H,1H2,2-4H3 |
InChI Key |
NLBPELWZLAVASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C(=O)OC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-isopropoxy-3-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Organic Synthesis
Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Key Reactions Involving this compound
Material Science
In material science, this compound is explored for its potential in developing new materials with desirable properties.
Case Study: Photopolymerizable Resins
Recent studies have investigated the use of this compound in photopolymerizable resin formulations. The compound's ability to undergo rapid polymerization under UV light makes it suitable for applications in coatings and adhesives.
Findings:
- Enhanced mechanical properties in cured films.
- Good adhesion to various substrates.
These attributes are crucial for industries such as automotive and electronics, where durable coatings are essential.
Medicinal Chemistry
This compound also shows promise in medicinal chemistry, particularly in the development of pharmaceutical agents.
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxy-3-vinylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate with structurally related benzoate esters, emphasizing substituent variations and their implications:
Key Observations:
- Allyloxy derivatives (e.g., compound 4) share similar unsaturated bonds but lack the isopropoxy group .
- Lipophilicity : The isopropoxy group increases lipophilicity compared to hydroxyl or methoxy substituents, as seen in compound 49a, which includes a polar nitro group .
- Biological Activity : Analogs with prenyloxy (compound 1) or phosphorothioyl groups (Isofenphos) exhibit antiviral or insecticidal properties, suggesting that the target compound’s substituents could be optimized for similar applications .
Biological Activity
Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate, a synthetic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a vinyl moiety. Its chemical structure can be represented as:
This compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Pseudomonas aeruginosa showed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating potent antimicrobial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
This table summarizes the effectiveness of this compound against selected bacterial strains.
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines.
Research Findings: Cytokine Inhibition
In a study assessing the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to lower levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM .
3. Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines.
Case Study: Cancer Cell Lines
In a study involving various cancer cell lines, the compound showed an ED50 value of 5 µg/mL against MDA-MB-231 breast cancer cells, indicating significant cytotoxic potential .
| Cell Line | ED50 (µg/mL) |
|---|---|
| MDA-MB-231 (breast cancer) | 5 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
The biological activities of this compound can be attributed to its ability to interfere with cellular pathways involved in inflammation and microbial resistance.
- Inhibition of Biofilm Formation: The compound disrupts biofilm formation in Pseudomonas aeruginosa, which is critical for its virulence.
- Cytokine Modulation: It modulates cytokine production, reducing inflammation by inhibiting NF-kB signaling pathways.
- Induction of Apoptosis: In cancer cells, it triggers apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
